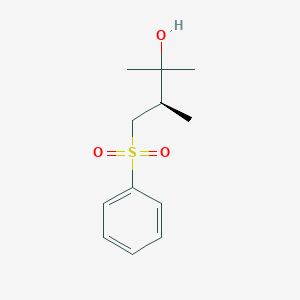
N-Benzylanthranilic acid
Vue d'ensemble
Description
N-Benzylanthranilic acid, also known as N-phenylanthranilic acid or benzylaminobenzoic acid, is a chemical compound of aromatic carboxylic acid derivative . It is one of the N-aralkylanthranilic acid derivatives used as CNS depressants .
Molecular Structure Analysis
N-Benzylanthranilic acid has a molecular formula of C14H13NO2 . Its average mass is 227.258 Da and its monoisotopic mass is 227.094635 Da .Physical And Chemical Properties Analysis
N-Benzylanthranilic acid has a density of 1.2±0.1 g/cm3 . Its boiling point is 409.5±28.0 °C at 760 mmHg . The compound has a molar refractivity of 67.3±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . The compound’s ACD/LogP is 4.01 .Applications De Recherche Scientifique
Anticancer Potential
N-Benzylanthranilic acid and its derivatives exhibit significant therapeutic potential in cancer research. These compounds can regulate cancer-causing pathways and address metabolic challenges associated with diabetes. Additionally, they possess antiviral properties .
Anti-Inflammatory Agents
Anthranilic acid-based derivatives serve as biologically tolerant anti-inflammatory compounds. Their unique chemical structure contributes to their effectiveness in modulating inflammatory responses .
Analgesics and Antipyretics
Anthranilic acid derivatives demonstrate analgesic properties, making them valuable candidates for pain management. They also act as antipyretics, helping to reduce fever .
Drug Precursors
Anthranilic acid plays a crucial role as a precursor for crafting various commercial drugs and pharmaceuticals. It serves as the foundational framework in drug categories like fenamates and nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial and Antiviral Activities
Anthranilic acids and their derivatives exhibit interesting antimicrobial and antiviral effects. They inhibit the replication of viruses and bacteria, making them potential candidates for drug development .
Neuroprotection
Derivatives of anthranilic acid find applications in neuroprotection. By downregulating pivotal pathways associated with neuropathological traits and neurodegeneration, they offer promise in managing neurological disorders .
In addition to these six applications, recent research has explored novel complexes synthesized using trifluorinated anthranilic acid derivatives. These complexes exhibit cytotoxic effects on human lung cancer cells (A549) and cervical cancer cells (Hela) . The structural analysis of these complexes provides valuable insights for further investigations.
Mécanisme D'action
Target of Action
N-Benzylanthranilic acid is a type of anthranilamide, which has been found to have a high activity against diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma . It also shows antiviral effects against human coronaviruses 229E and OC43 . Therefore, its primary targets are likely to be specific proteins or enzymes within these cells that are crucial for their survival and replication.
Mode of Action
It is known that anthranilamides can interact with their targets in a way that inhibits the proliferation of cancer cells and the replication of viruses . This interaction could involve binding to the target, altering its structure or function, and ultimately leading to cell death or the inhibition of viral replication.
Biochemical Pathways
Anthranilic acid, the core structure of N-Benzylanthranilic acid, is a biosynthetic precursor of tryptophan and is involved in the biosynthesis of Pseudomonas quinolone signal . Therefore, N-Benzylanthranilic acid could potentially affect these biochemical pathways and their downstream effects.
Result of Action
The result of N-Benzylanthranilic acid’s action is the inhibition of cancer cell proliferation and viral replication . This could lead to a decrease in the size of tumors or a reduction in viral load in the body.
Propriétés
IUPAC Name |
2-(benzylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKORRBYIBYOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216414 | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylanthranilic acid | |
CAS RN |
6622-55-5 | |
| Record name | N-Benzylanthranilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6622-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6622-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((Phenylmethyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(phenylmethyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying compounds containing N-Benzylanthranilic acid moieties?
A1: Both research papers highlight the importance of exploring compounds with specific scaffolds for potential biological activities. [, ] For example, the first paper investigates 4(3H)quinazolinones, which incorporate the N-Benzylanthranilic acid structure, for their potential as antimicrobial agents. [] Similarly, the second paper examines anthranilamides, also incorporating this structure, for their potential use in treating neurodegenerative diseases. [] This suggests that N-Benzylanthranilic acid derivatives might serve as promising building blocks for developing novel therapeutics.
Q2: How do the structural variations within the studied compounds relate to their biological activity?
A2: The research emphasizes the importance of structure-activity relationships (SAR). [, ] The first paper, for instance, investigates how different substituents on the 1-benzyl(4′-nitrobenzyl)-2-methyl-3-alkyl(aryl)-4(3h)quinazolinonium perchlorate core structure influence biological activity. [] This suggests that even small modifications to the N-Benzylanthranilic acid scaffold could significantly impact the compound's interaction with its target and, consequently, its biological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

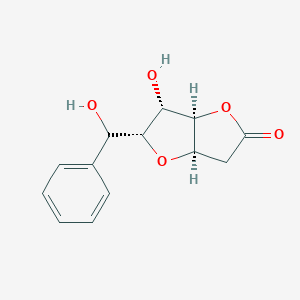
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)

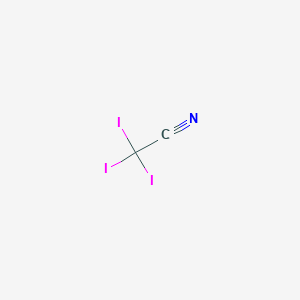
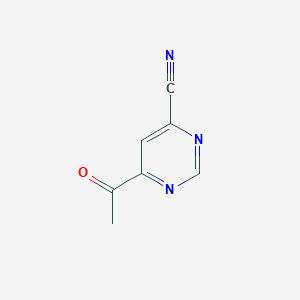
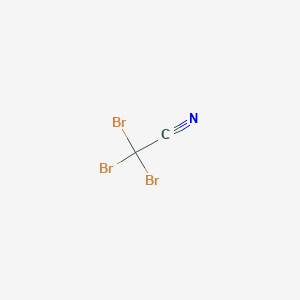
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
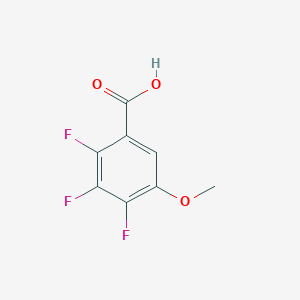
![Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B141535.png)


